Cas no 2786-05-2 (Dibenzob,dfuran-4-carboxylic acid)

Dibenzob,dfuran-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Dibenzofurancarboxylicacid
- DIBENZO FURAN-4-CARBOXYLIC ACID
- dibenzo[b,d]furan-4-carboxylic acid
- dibenzofuran-1-carboxylic acid
- Dibenzofuran-4-carbonsaeure
- dibenzofuran4-carboxylic acid
- NSC 190611
- Dibenzofuran-4-carboxylic acid
- 4-Dibenzofurancarboxylic acid
- C13H8O3
- AK153234
- BSMAWCXKHJSJIB-UHFFFAOYSA-N
- Dibenzo[b]furan-4-carboxylic acid
- BBL003344
- SBB037952
- STK803146
- NSC190611
- 6603AH
- AB03310
- ST086504
- AX8105578
- J-016901
- NSC-190611
- 2786-05-2
- Z1508916303
- AS-59708
- Dibenzofuran-4-carboxylic acid, 97%
- FT-0634488
- DTXSID70307275
- CS-D0495
- EN300-7416323
- MFCD00092335
- 8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE-6-CARBOXYLIC ACID
- SCHEMBL783749
- 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid
- AKOS003348857
- F51420
- ALBB-026103
- Dibenzob,dfuran-4-carboxylic acid
-
- MDL: MFCD00092335
- Inchi: 1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15)
- InChI Key: BSMAWCXKHJSJIB-UHFFFAOYSA-N
- SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C([H])C([H])=C(C(=O)O[H])C1=2
Computed Properties
- Exact Mass: 212.04700
- Monoisotopic Mass: 212.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 50.4
Experimental Properties
- Density: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 211-215 °C (lit.)
- Boiling Point: 425.7°Cat760mmHg
- Flash Point: 211.2°C
- Refractive Index: 1.731
- Solubility: Insuluble (5.7E-4 g/L) (25 ºC),
- PSA: 50.44000
- LogP: 3.28420
Dibenzob,dfuran-4-carboxylic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
Dibenzob,dfuran-4-carboxylic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dibenzob,dfuran-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-234560-1g |
Dibenzofuran-4-carboxylic acid, |
2786-05-2 | 1g |
¥376.00 | 2023-09-05 | ||
TRC | D132880-500mg |
Dibenzo[b,d]furan-4-carboxylic acid |
2786-05-2 | 500mg |
$ 190.00 | 2022-06-05 | ||
Chemenu | CM160393-1g |
Dibenzofuran-4-carboxylic acid |
2786-05-2 | 95%+ | 1g |
$68 | 2024-07-28 | |
Enamine | EN300-7416323-1.0g |
8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid |
2786-05-2 | 95.0% | 1.0g |
$45.0 | 2025-03-21 | |
Enamine | EN300-7416323-0.1g |
8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid |
2786-05-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-7416323-5.0g |
8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid |
2786-05-2 | 95.0% | 5.0g |
$140.0 | 2025-03-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00213-5g |
DIBENZOFURAN-4-CARBOXYLIC ACID |
2786-05-2 | 95% | 5g |
$329 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234560-1 g |
Dibenzofuran-4-carboxylic acid, |
2786-05-2 | 1g |
¥376.00 | 2023-07-10 | ||
Enamine | EN300-7416323-0.5g |
8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid |
2786-05-2 | 95.0% | 0.5g |
$36.0 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0043-1g |
Dibenzofuran-4-carboxylic acid |
2786-05-2 | 98% | 1g |
381.62CNY | 2021-05-07 |
Dibenzob,dfuran-4-carboxylic acid Related Literature
-
1. Design, synthesis and preliminary studies on a novel class of chiral receptor for the recognition of amino acid derivatives?1Heather Tye,Colin Eldred,Martin Wills J. Chem. Soc. Perkin Trans. 1 1998 457
Additional information on Dibenzob,dfuran-4-carboxylic acid
Comprehensive Overview of Dibenzob,dfuran-4-carboxylic acid (CAS No. 2786-05-2): Properties, Applications, and Research Insights
Dibenzob,dfuran-4-carboxylic acid (CAS No. 2786-05-2) is a specialized organic compound belonging to the class of dibenzofuran derivatives. Its unique molecular structure, featuring a carboxylic acid functional group attached to a dibenzofuran core, makes it a valuable intermediate in pharmaceutical, material science, and agrochemical research. The compound's high purity and thermal stability have garnered significant attention in recent years, particularly in the development of advanced polymers and bioactive molecules.
Recent studies highlight the growing demand for dibenzofuran-based compounds in OLED technology and sustainable materials, aligning with global trends toward green chemistry. Researchers are actively exploring its potential as a ligand in catalysis and a building block for drug discovery, addressing common search queries like "dibenzofuran derivatives applications" or "CAS 2786-05-2 synthesis methods." The compound's low toxicity profile further enhances its appeal for industrial applications.
From a synthetic perspective, Dibenzob,dfuran-4-carboxylic acid is typically produced via palladium-catalyzed coupling reactions or oxidative cyclization of biphenyl precursors. Its crystalline form and solubility in polar solvents facilitate purification and characterization, making it a preferred choice for academic and industrial labs. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity.
Environmental considerations have propelled interest in biodegradable dibenzofuran analogs, with CAS No. 2786-05-2 serving as a model compound for structure-activity relationship (SAR) studies. This aligns with frequent search terms like "eco-friendly aromatic acids" or "dibenzofuran carboxylate alternatives." The compound's photophysical properties also make it relevant for solar cell research, a hot topic in renewable energy discussions.
In pharmaceutical contexts, the carboxylic acid moiety of this compound enables facile derivatization into esters or amides, answering common queries about "dibenzofuran drug scaffolds." Patent literature reveals its utility in anti-inflammatory and antiviral agent development, though specific therapeutic claims require further clinical validation. Its rigid planar structure contributes to enhanced binding affinity in molecular interactions.
Quality control protocols for 2786-05-2 emphasize chromatographic purity (>98%) and heavy metal limits, reflecting industry standards for fine chemicals. Storage recommendations typically suggest anhydrous conditions at 2-8°C to prevent decarboxylation—a frequent concern among purchasers searching for "stable dibenzofuran carboxylic acids."
Emerging applications include its use as a fluorescent probe in cellular imaging and as a monomer for high-performance plastics. These developments respond to trending searches about "smart materials from aromatic acids" while positioning Dibenzob,dfuran-4-carboxylic acid as a versatile chemical entity. Ongoing research continues to uncover novel reactivity patterns, particularly in electrochemical transformations.
For researchers seeking CAS 2786-05-2 suppliers, technical specifications often include melting point (210-213°C), molecular weight (228.22 g/mol), and UV-Vis absorption maxima. These parameters are critical for applications ranging from coordination chemistry to organic electronics, addressing the detailed technical questions prevalent in scientific forums.
The compound's regioselective reactivity enables precise functionalization at the 4-position, a feature exploited in cascade reactions and multicomponent syntheses. This characteristic has spurred publications on "directed C-H activation in dibenzofurans," reflecting the compound's role in methodological advancements in organic synthesis.
As regulatory frameworks evolve, Dibenzob,dfuran-4-carboxylic acid maintains compliance with major chemical inventories (e.g., TSCA, REACH), a key consideration for international commerce. Safety data sheets emphasize standard organic acid handling procedures, with particular attention to dust control during large-scale processing.
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